![molecular formula C12H17ClN2O B13506626 3-Amino-3-[4-(propan-2-yloxy)phenyl]propanenitrile hydrochloride](/img/structure/B13506626.png)
3-Amino-3-[4-(propan-2-yloxy)phenyl]propanenitrile hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-3-[4-(propan-2-yloxy)phenyl]propanenitrile hydrochloride is a chemical compound with the molecular formula C12H17ClN2O and a molecular weight of 240.73 g/mol . This compound is characterized by the presence of an amino group, a nitrile group, and a propan-2-yloxyphenyl moiety, making it a versatile intermediate in organic synthesis and various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-[4-(propan-2-yloxy)phenyl]propanenitrile hydrochloride typically involves the reaction of 4-(propan-2-yloxy)benzaldehyde with malononitrile in the presence of ammonium acetate and ethanol. The reaction mixture is refluxed for several hours, followed by the addition of hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-3-[4-(propan-2-yloxy)phenyl]propanenitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Aplicaciones Científicas De Investigación
3-Amino-3-[4-(propan-2-yloxy)phenyl]propanenitrile hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Amino-3-[4-(propan-2-yloxy)phenyl]propanenitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amino and nitrile groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. Additionally, the aromatic ring can participate in π-π stacking interactions, further modulating the compound’s activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-3-[4-(propan-2-yloxy)phenyl]propanoic acid hydrochloride: Similar structure but with a carboxylic acid group instead of a nitrile group.
Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate: Similar structure but with a methyl ester group instead of a nitrile group.
Uniqueness
3-Amino-3-[4-(propan-2-yloxy)phenyl]propanenitrile hydrochloride is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential biological activities. The presence of both an amino and a nitrile group allows for versatile chemical transformations and interactions with biological targets .
Propiedades
Fórmula molecular |
C12H17ClN2O |
|---|---|
Peso molecular |
240.73 g/mol |
Nombre IUPAC |
3-amino-3-(4-propan-2-yloxyphenyl)propanenitrile;hydrochloride |
InChI |
InChI=1S/C12H16N2O.ClH/c1-9(2)15-11-5-3-10(4-6-11)12(14)7-8-13;/h3-6,9,12H,7,14H2,1-2H3;1H |
Clave InChI |
QLMUIRSMKPTUAJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC=C(C=C1)C(CC#N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


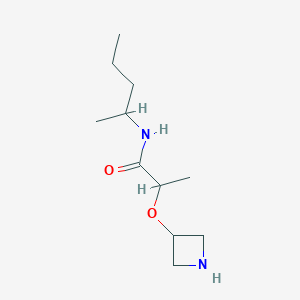
![2-[4-(Benzenesulfonyl)piperazin-1-yl]ethan-1-aminedihydrochloride](/img/structure/B13506548.png)
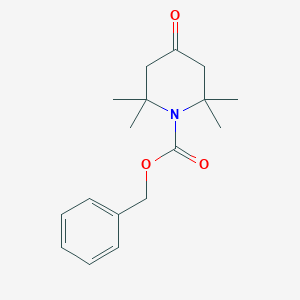
![Rac-methyl (1r,2r,3s,4s)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13506556.png)
![tert-butyl 5-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B13506569.png)
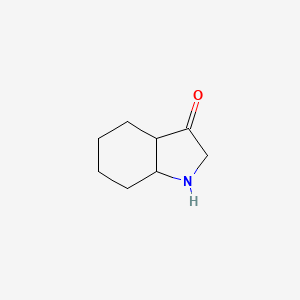
![ethyl 1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B13506580.png)
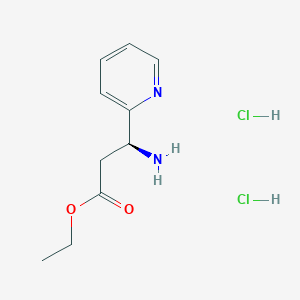
![1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B13506586.png)
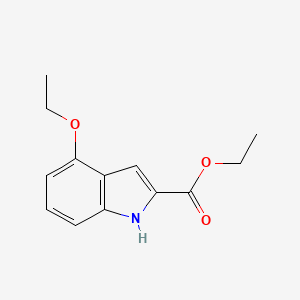
![2-{[(Pyrimidin-2-yl)methyl]amino}acetic acid](/img/structure/B13506622.png)

![1-[(1Z)-2-bromoethenyl]-4-chlorobenzene](/img/structure/B13506640.png)

